7-(4-bromophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-bromophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a bromophenyl and a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable triazole derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyrimidine rings.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl derivative, while coupling reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
7-(4-bromophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism by which 7-(4-bromophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are critical for the biological activity of the compound. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-methylphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-nitrophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of the bromine atom in 7-(4-bromophenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine imparts unique reactivity and electronic properties compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .
Properties
IUPAC Name |
7-(4-bromophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3N4/c13-8-3-1-7(2-4-8)9-5-6-17-11-18-10(12(14,15)16)19-20(9)11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQVYKYXMBXGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.